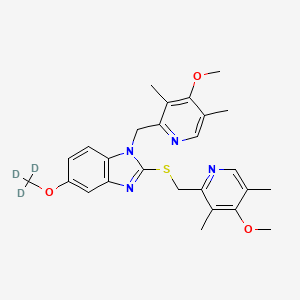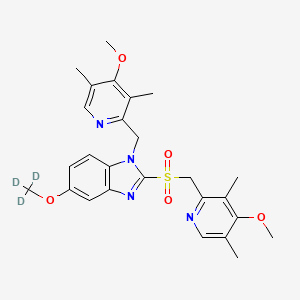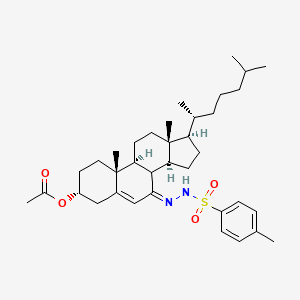
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 g/mol . This compound is a derivative of 2-hydroxyglutaric acid, where the hydroxyl group is esterified with an octyl group, and the carboxyl group is neutralized with sodium. It is used in various scientific research applications, particularly in the fields of neurology and oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt typically involves the esterification of (2R)-2-hydroxyglutaric acid with octanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ketoglutaric acid or 2-hydroxyglutaric acid.
Reduction: Formation of 2-hydroxyglutaric acid octyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is widely used in scientific research, particularly in the following areas:
Neurology: It is used to study the effects of 2-hydroxyglutaric acid on neurological functions and disorders.
Biochemistry: It serves as a tool to study enzyme inhibition and metabolic pathways involving 2-hydroxyglutaric acid.
Pharmacology: The compound is used in drug development and screening for potential therapeutic agents.
Wirkmechanismus
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt involves its role as a precursor to 2-hydroxyglutaric acid. In cells, it is hydrolyzed to release 2-hydroxyglutaric acid, which can inhibit α-ketoglutarate-dependent dioxygenases. This inhibition affects various cellular processes, including DNA and histone demethylation, leading to changes in gene expression and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt: Similar in structure but with a different stereochemistry.
2-Hydroxyglutaric Acid Disodium Salt: Lacks the octyl ester group.
Dimethyl 2-oxoglutarate: A related compound with different ester groups.
Uniqueness
(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is unique due to its specific stereochemistry and the presence of the octyl ester group, which enhances its membrane permeability and stability. This makes it particularly useful in studies involving cellular uptake and metabolic processes .
Eigenschaften
IUPAC Name |
sodium;(4R)-4-hydroxy-5-octoxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHAPHNUWGBFM-RFVHGSKJSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)









![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)

